4-Chloro-3-nitrobenzenecarbaldehyde oxime chemical properties
4-Chloro-3-nitrobenzenecarbaldehyde oxime chemical properties
An In-depth Technical Guide to 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
Abstract
4-Chloro-3-nitrobenzenecarbaldehyde oxime is a substituted aromatic oxime that serves as a valuable intermediate in synthetic organic chemistry. Its trifunctional nature—possessing an oxime, a nitro group, and a chloro substituent on an aromatic ring—renders it a versatile building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, potential applications in drug discovery, and essential safety and handling procedures. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and pharmaceutical development.
Nomenclature and Chemical Structure
4-Chloro-3-nitrobenzenecarbaldehyde oxime is systematically named based on its parent aldehyde. The compound exists as (E) and (Z) geometric isomers, which may influence its reactivity and biological activity.
-
IUPAC Name: (NE)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine[1]
-
CAS Number: 66399-01-7[2]
-
Molecular Formula: C₇H₅ClN₂O₃[2]
-
SMILES: C1=CC(=C(C=C1/C=N\O)[O-])Cl[1]
Caption: Chemical structure of 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Physicochemical Properties
The physicochemical properties of this compound are critical for designing reaction conditions, purification procedures, and formulation strategies. The data presented below is a combination of experimentally determined values and computed estimates.
| Property | Value | Source |
| Molecular Weight | 200.58 g/mol | [1][2] |
| Appearance | Expected to be a solid, likely off-white to yellow | Inferred from precursor[3][4] |
| XLogP3 | 2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 199.9988697 Da | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and ethyl acetate. | Inferred from precursor[3][5] |
Synthesis and Purification
The most direct and common method for synthesizing 4-Chloro-3-nitrobenzenecarbaldehyde oxime is through the condensation reaction of its corresponding aldehyde, 4-Chloro-3-nitrobenzaldehyde, with hydroxylamine.
General Reaction Scheme
The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. A mild base is typically used to neutralize the hydrochloride salt of hydroxylamine.
-
Starting Material: 4-Chloro-3-nitrobenzaldehyde (CAS: 16588-34-4)[3]
-
Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base: Sodium acetate (CH₃COONa) or Sodium bicarbonate (NaHCO₃)[6]
-
Solvent: Typically a mixture of ethanol and water[6]
Caption: General workflow for the synthesis and purification of the oxime.
Detailed Experimental Protocol
This protocol is adapted from established procedures for oxime synthesis.[6][7]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Chloro-3-nitrobenzaldehyde (1.0 eq) in a 1:4 mixture of ethanol and water.
-
Reagent Addition: To this suspension, add hydroxylamine hydrochloride (1.2-1.5 eq) followed by sodium acetate (2.5 eq). The sodium acetate acts as a base to free the hydroxylamine nucleophile.
-
Reaction: Stir the mixture vigorously. The reaction can often proceed at room temperature, but gentle heating or reflux may be required for completion. Monitor the disappearance of the starting aldehyde spot using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. The product, being less soluble in the aqueous solvent, will often precipitate. If precipitation is slow, pouring the reaction mixture into a larger volume of cold water can induce it.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: Dry the crude solid. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Spectroscopic Characterization
While specific spectra for the oxime are not widely published, its characteristic features can be predicted based on the structure and data from its aldehyde precursor.
-
¹H NMR: The spectrum is expected to show complex signals in the aromatic region (around 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. A singlet for the oxime proton (CH=N) will likely appear downfield (8.0-8.5 ppm). The hydroxyl proton of the oxime group (-NOH) will appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon of the C=N group is expected around 145-155 ppm. Aromatic carbons will appear between 120-150 ppm, with the carbons attached to the nitro and chloro groups being significantly influenced.
-
IR Spectroscopy: Key vibrational bands would include a broad peak for the O-H stretch (approx. 3200-3400 cm⁻¹), a C=N stretch (approx. 1620-1680 cm⁻¹), an N-O stretch (approx. 930-960 cm⁻¹), and strong asymmetric and symmetric stretches for the Ar-NO₂ group (approx. 1520 cm⁻¹ and 1350 cm⁻¹, respectively).
-
Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z ≈ 200/202, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl).
Chemical Reactivity and Potential Applications
The utility of 4-Chloro-3-nitrobenzenecarbaldehyde oxime stems from its multiple reactive sites, making it a valuable precursor in medicinal and materials chemistry.
Core Reactivity
-
Oxime Group: The oxime functionality can undergo various transformations. It can be hydrolyzed back to the aldehyde, reduced to an amine, or rearranged via the Beckmann rearrangement to form an amide. It is also a key component in the synthesis of nitrogen-containing heterocycles.
-
Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be readily reduced to an amino group (-NH₂), which opens up a vast array of subsequent chemical modifications, such as diazotization or acylation.
-
Chloro Substituent: The chlorine atom can be displaced by various nucleophiles under specific conditions (nucleophilic aromatic substitution), allowing for further diversification of the molecular scaffold.
Applications in Drug Discovery
While direct applications of this specific molecule are not extensively documented, its structural motifs are prevalent in pharmacologically active compounds. Analogous structures, such as fluoro-nitro-substituted benzaldehyde oximes, are used as building blocks for:
-
Anticancer Agents: The 4-chloro-3-nitrophenyl scaffold can be incorporated into heterocyclic systems designed as kinase inhibitors or apoptosis inducers.[8]
-
Antimicrobial Agents: Oxime ethers and isoxazoles derived from substituted benzaldehydes have shown significant antibacterial and antifungal properties.[8] This compound is a direct precursor for such derivatives.
-
Synthesis of Heterocyclic Compounds: The oxime is a key precursor for synthesizing five-membered heterocyclic rings like isoxazoles and 1,2,4-oxadiazoles through cycloaddition reactions.[8] These cores are present in numerous FDA-approved drugs.
Safety and Handling
-
Hazard Identification:
-
The precursor, 4-Chloro-3-nitrobenzaldehyde, is known to cause skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It is prudent to assume the oxime carries similar risks.
-
Aromatic nitro compounds can be toxic and may cause methemoglobinemia upon absorption.[10]
-
Nitrated organic compounds may be thermally unstable and should be handled with care, especially when heating.[7]
-
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[11][12]
-
Handling: Avoid breathing dust, fumes, or vapors.[12][13] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
-
References
-
Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Molbase. (n.d.). 4-chloro-3-nitro-benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). (Z)-4-chloro-3-nitrobenzaldehyde oxime. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 4-Chloro-3-nitrobenzaldehyde. NIST WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] General Procedure for Preparation of Oximes. Retrieved from [Link]
-
LookChem. (n.d.). Cas 18175-34-3, 4-Piperidinol, 2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electrochemical Tandem Synthesis of Oximes from Alcohols - Supporting Information. Retrieved from [Link]
-
Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 75-34-3. Retrieved from [Link]
Sources
- 1. (Z)-4-chloro-3-nitrobenzaldehyde oxime | C7H5ClN2O3 | CID 5902500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-3-NITROBENZALDEHYDE OXIME synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Chloro-3-nitrobenzaldehyde | 16588-34-4 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. carlroth.com [carlroth.com]
